molecular formula C15H18N2O2S B12502716 N-(2-Amino-1,2-diphenylethyl)methanesulfonamide

N-(2-Amino-1,2-diphenylethyl)methanesulfonamide

Cat. No.: B12502716
M. Wt: 290.4 g/mol
InChI Key: FSRRNSLQEDUDTP-UHFFFAOYSA-N
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Description

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two phenyl groups, and a methanesulfonamide group attached to a chiral center. Its unique structure makes it a valuable reagent in asymmetric synthesis and other chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide typically involves the reaction of (1R,2R)-2-amino-1,2-diphenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary amines.

Scientific Research Applications

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral reagent in asymmetric synthesis and as a building block for the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1R,2R)-2-Aminocyclohexyl)methanesulfonamide
  • Methanesulfonamide

Uniqueness

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide is unique due to its chiral center and the presence of two phenyl groups. These structural features confer specific reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and other applications.

Properties

IUPAC Name

N-(2-amino-1,2-diphenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRRNSLQEDUDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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